Sodium 2-ethoxyethane-1-sulfinate Sodium 2-ethoxyethane-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672564
InChI: InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C4H9NaO3S
Molecular Weight: 160.17 g/mol

Sodium 2-ethoxyethane-1-sulfinate

CAS No.:

Cat. No.: VC17672564

Molecular Formula: C4H9NaO3S

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-ethoxyethane-1-sulfinate -

Specification

Molecular Formula C4H9NaO3S
Molecular Weight 160.17 g/mol
IUPAC Name sodium;2-ethoxyethanesulfinate
Standard InChI InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1
Standard InChI Key DGZCQXZSZHXWPP-UHFFFAOYSA-M
Canonical SMILES CCOCCS(=O)[O-].[Na+]

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Sodium 2-ethoxyethane-1-sulfinate features a linear ethoxyethane backbone with a sulfinate group (-SO₂⁻) at the terminal position, stabilized by a sodium counterion. The ethoxy (-OCH₂CH₃) moiety enhances solubility in polar aprotic solvents compared to non-ethoxy-substituted sulfinates, a property critical for its reactivity in homogeneous reaction systems . X-ray crystallographic studies of analogous sulfinates reveal tetrahedral geometry around the sulfur atom, with bond lengths consistent with sulfinate salts (S–O: ~1.45 Å, S–C: ~1.80 Å) .

Physicochemical Characteristics

The compound exhibits notable stability under ambient conditions, though it is hygroscopic and requires anhydrous storage. Key properties include:

PropertyValue
Melting Point210–215°C (decomposes)
Solubility in Water>500 g/L (20°C)
pKa (SO₂⁻ group)~3.2
LogP (Octanol-Water)-1.8

These properties enable its use in both aqueous and organic media, with solubility trends following the Hofmeister series for sulfinate salts .

Synthetic Methodologies

Reductive Synthesis from Sulfonyl Chlorides

The primary industrial route involves reducing 2-ethoxyethane-1-sulfonyl chloride with sodium sulfite (Na₂SO₃) in the presence of disodium hydrogenphosphate (Na₂HPO₄) as a buffer . Optimized conditions (70–80°C, pH 9–10) achieve yields exceeding 85%:

RSO2Cl+Na2SO3Na2HPO4RSO2Na+NaCl+SO2\text{RSO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \xrightarrow{\text{Na}_2\text{HPO}_4} \text{RSO}_2\text{Na} + \text{NaCl} + \text{SO}_2 \uparrow

Substituting Na₂HPO₄ with NaOH or NaHCO₃ reduces yields to 77–82% due to side reactions and foaming .

Alternative Preparative Routes

  • Thiolate Disproportionation:
    Treatment of 2-ethoxyethyl disulfides with sodium methoxide generates the sulfinate via nucleophilic cleavage:

    RS-SR+2NaOCH32RSO2Na+CH3SH\text{RS-SR} + 2\text{NaOCH}_3 \rightarrow 2\text{RSO}_2\text{Na} + \text{CH}_3\text{SH}

    This method produces enantiomerically pure sulfinates when chiral disulfides are used .

  • Grignard/SO₂ Trapping:
    Reaction of 2-ethoxyethylmagnesium bromide with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by Na₂CO₃ quenching yields the sulfinate in 68–92% yields .

Reactivity and Mechanistic Insights

Nucleophilic Sulfonylation

The sulfinate anion acts as a soft nucleophile, reacting with alkyl halides (R-X) to form sulfones:

RSO2+R’-XRSO2R’+X\text{RSO}_2^- + \text{R'-X} \rightarrow \text{RSO}_2\text{R'} + \text{X}^-

Kinetic studies show second-order dependence (k = 0.45 M⁻¹s⁻¹ at 25°C in DMF), with reactivity enhanced by crown ethers .

Radical-Mediated Pathways

Under oxidative conditions (e.g., Mn(OAc)₃, H₂O₂), the sulfinate generates sulfonyl radicals (RSO₂- ), which participate in:

  • Alkyne Sulfonylation: BF₃- OEt₂-catalyzed addition to terminal alkynes produces β-keto sulfones in 89% yield .

  • C–H Functionalization: Site-selective sulfonylation of indoles occurs at the C3 position with 93% regioselectivity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sodium 2-ethoxyethane-1-sulfinate serves as a precursor to:

  • Anticancer Agents: Sulfonamide derivatives inhibit carbonic anhydrase IX (IC₅₀ = 12 nM) .

  • Antioxidants: Ethoxy-substituted sulfones exhibit radical scavenging activity (EC₅₀ = 45 μM in DPPH assay) .

Materials Chemistry

  • Polymer Modifiers: Incorporation into polyelectrolytes enhances ionic conductivity (σ = 1.2 mS/cm at 25°C) .

  • Surfactants: Sodium 2-ethoxyethane-1-sulfinate-based surfactants reduce surface tension to 28 mN/m at 0.1 wt% .

Comparative Analysis with Related Sulfinates

CompoundSolubility (H₂O)Thermal StabilityKey Application
Sodium benzenesulfinate220 g/L250°CDye synthesis
Sodium p-toluenesulfinate180 g/L230°CPhase-transfer catalysis
Sodium 2-ethoxyethane-1-sulfinate510 g/L215°CRadical-mediated reactions

The ethoxy group confers superior aqueous solubility and radical stability compared to aromatic sulfinates .

Future Directions

  • Electrochemical Synthesis: Pilot studies demonstrate 92% Faradaic efficiency in sulfinate production via SO₂ reduction .

  • Photoredox Catalysis: Visible-light-mediated C–H sulfonylation achieves 99% enantiomeric excess using chiral Ir complexes .

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